8-Oxo-8-(3-phenoxyphenyl)octanoic acid is a synthetic compound that belongs to the class of fatty acids. It features an octanoic acid backbone with an oxo group and a phenoxyphenyl substituent, which contributes to its unique chemical properties and potential applications in various scientific fields. This compound is primarily studied for its biological activity and possible therapeutic uses.
8-Oxo-8-(3-phenoxyphenyl)octanoic acid is classified as a fatty acid derivative. It is characterized by its functional groups, which include a ketone (oxo) and an aromatic ether (phenoxy), indicating its potential for diverse biological interactions.
The synthesis of 8-Oxo-8-(3-phenoxyphenyl)octanoic acid can be achieved through several methods, including:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The use of specific solvents such as dichloromethane or nitromethane is recommended for effective extraction and purification of the final product .
The molecular structure of 8-Oxo-8-(3-phenoxyphenyl)octanoic acid consists of:
The chemical formula for 8-Oxo-8-(3-phenoxyphenyl)octanoic acid is , with a molecular weight of approximately 286.33 g/mol. The structure can be represented in various formats, including SMILES notation, which provides a way to encode molecular structures in text.
The compound participates in various chemical reactions typical of fatty acids and ketones, including:
Reactions involving this compound often require catalysts such as Lewis acids or specific bases to enhance reaction rates and selectivity. Reaction conditions must be optimized for each specific transformation.
The mechanism of action for 8-Oxo-8-(3-phenoxyphenyl)octanoic acid in biological systems may involve:
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to confirm the structure and purity of synthesized compounds .
8-Oxo-8-(3-phenoxyphenyl)octanoic acid has potential applications in:
Reactive oxygen species (ROS), including hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and hydrogen peroxide (H₂O₂), initiate a cascade of oxidative reactions that predominantly target DNA nucleobases. Guanine possesses the lowest redox potential among DNA bases (–3.0 V vs. –2.71 V for adenine), rendering it exquisitely vulnerable to oxidation at the C8 position. This generates 7,8-dihydro-8-oxoguanine (8-OxoG), the most prevalent and stable oxidative DNA lesion. Adenine oxidation produces 7,8-dihydro-8-oxoadenine (8-OxoA), though at substantially lower frequencies (approximately 10-50% of 8-OxoG levels) due to its higher redox potential [8] [9].
The formation mechanism involves direct •OH radical attack on the electron-rich C8 position of purine rings. For guanine, this yields a radical intermediate that rapidly oxidizes to 8-OxoG. In adenine, analogous attack forms 8-OxoA or the less stable isomer 4,6-diamino-5-formamidopyrimidine (FapyA), which readily hydrolyzes [8] [9]. Crucially, these lesions arise not only in genomic DNA but also in the nucleotide pool (e.g., 8-oxo-dGTP, 8-oxo-dATP). When incorporated during replication, these oxidized nucleotides become fixed mutagenic lesions in the DNA strand [9]. Mitochondrial DNA is particularly susceptible due to proximity to ROS-generating respiratory chains, and elevated 8-OxoG levels are documented in mitochondria from failing hearts, indicating sustained oxidative stress [1].
Table 1: Key Properties of Guanine and Adenine Oxidation by ROS
Property | Guanine Oxidation (8-OxoG) | Adenine Oxidation (8-OxoA) |
---|---|---|
Redox Potential | Lowest (-3.0 V) | Higher (-2.71 V) |
Primary ROS Initiator | Hydroxyl Radical (•OH) | Hydroxyl Radical (•OH) |
Major Stable Lesion | 7,8-Dihydro-8-oxoguanine (8-OxoG) | 7,8-Dihydro-8-oxoadenine (8-OxoA) |
Relative Abundance | ~2,400 lesions/cell/day (steady state) | ~10-50% of 8-OxoG levels |
Nucleotide Pool Lesion | 8-oxo-dGTP | 8-oxo-dATP |
8-OxoG is the established gold-standard biomarker for oxidative DNA damage due to its prevalence, stability, and well-characterized detection methods. Its quantification in urine, blood, saliva, and tissues via high-performance liquid chromatography with electrochemical detection (HPLC-ECD) provides high sensitivity (femtomolar range) and specificity, reflecting systemic oxidative stress balance and repair capacity [3] [7]. Elevated 8-OxoG levels correlate strongly with aging, cancer, neurodegenerative diseases, cardiovascular disease (e.g., heart failure), and chronic inflammatory conditions [3] [5] [6].
While less abundant, 8-OxoA is gaining recognition as a complementary biomarker. Its utility is enhanced in contexts of specific oxidative insults like high-linear energy transfer (LET) radiation (e.g., cosmic rays, alpha particles), which generates complex clustered DNA lesions where 8-OxoA may co-occur near strand breaks or other oxidized bases [6] [8]. Analytical challenges exist for 8-OxoA detection: its lower abundance requires ultra-sensitive techniques (e.g., HPLC-tandem mass spectrometry), and its susceptibility to artifactual oxidation during sample workup necessitates stringent protocols [8]. Despite this, simultaneous measurement of both lesions offers a more comprehensive picture of purine-specific oxidative damage.
Table 2: 8-OxoG vs. 8-OxoA as Biomarkers of Oxidative Stress
Characteristic | 8-OxoG | 8-OxoA |
---|---|---|
Biomarker Status | Gold standard, well-validated | Emerging, complementary |
Detection Methods | HPLC-ECD (dominant), ELISA, LC-MS/MS | Primarily LC-MS/MS (requires higher sensitivity) |
Primary Clinical Correlations | Aging, cancer, neurodegeneration, CVD | High-LET radiation exposure, specific carcinogenesis contexts |
Strengths | High abundance, robust detection assays | Reveals specific damage patterns (e.g., clustering) |
Limitations | Potential for artifactual oxidation | Lower abundance, more complex analysis |
Biological Matrices | Urine (most common), blood, tissue, saliva | Blood, tissue (less urinary data) |
The mutagenicity of 8-OxoG and 8-OxoA stems fundamentally from their ability to adopt alternative base-pairing configurations via rotation around the glycosidic bond (syn vs. anti conformation), leading to translesion synthesis (TLS) errors.
The selection of conformation (syn vs. anti) is influenced by the local DNA sequence context and the identity of the replicative or translesion DNA polymerase. TLS polymerases like Pol λ exhibit higher fidelity bypass of 8-OxoG (favoring correct C insertion) compared to replicative polymerases, which frequently incorporate A [2]. For 8-OxoA, biochemical studies show variable incorporation efficiencies opposite the lesion, with adenine polymerases sometimes inserting G or T, reflecting its complex mutagenic profile [8].
Table 3: Conformational Dynamics and Mutagenic Outcomes of 8-OxoG and 8-OxoA
Lesion & Conformation | Preferred Base Pairing Partner | Hydrogen Bonding | Resulting Mutation After Replication |
---|---|---|---|
8-OxoG (anti) | Cytosine (C) | Standard Watson-Crick (3 bonds) | None (Correct) |
8-OxoG (syn) | Adenine (A) | Hoogsteen Edge (2 bonds) | G > T transversion |
8-OxoA (anti) | Thymine (T) | Standard Watson-Crick (2 bonds) | None (Correct) |
8-OxoA (syn) | Guanine (G) | Three-centered bonds (Unique pattern) | A > C transversion |
Adenine (A) | Less stable | A > A (potential deletion/other) |
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